

Spectroscopic Analysis of 4-Nitrobenzonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-nitrobenzonitrile**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for **4-Nitrobenzonitrile** is C₇H₄N₂O₂, with a molecular weight of 148.12 g/mol .[1][2] This information is foundational for the interpretation of the spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for **4-nitrobenzonitrile**.

Table 1: ¹H NMR Data for **4-Nitrobenzonitrile**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Solvent
8.35	Doublet	8.0	2H	H-3, H-5	CDCl₃
7.89	Doublet	8.0	2H	H-2, H-6	CDCl₃

Data sourced from reference[3]

Table 2: 13C NMR Data for 4-Nitrobenzonitrile

Chemical Shift (δ) ppm	Assignment	Solvent
150.0	C-4 (ipso-NO ₂)	CDCl ₃
133.4	C-2, C-6	CDCl ₃
124.2	C-3, C-5	CDCl ₃
118.2	C-1 (ipso-CN)	CDCl ₃
116.7	CN	CDCl ₃

Data sourced from reference[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-nitrobenzonitrile** are presented in Table 3.

Table 3: Key IR Absorption Bands for 4-Nitrobenzonitrile



Wavenumber (cm ⁻¹)	Functional Group	
2254	C≡N (Nitrile)	
1520-1530	NO ₂ (Asymmetric Stretch)	
1340-1350	NO ₂ (Symmetric Stretch)	
~1600	C=C (Aromatic)	

Data interpretation based on general principles of IR spectroscopy.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for 4-Nitrobenzonitrile

m/z	Relative Intensity (%)	Assignment	
148	44.4	[M] ⁺ (Molecular Ion)	
102	100.0	[M-NO ₂] ⁺	
75	30.1	[C ₆ H ₃] ⁺	

Data sourced from reference[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

• Sample Preparation: A sample of **4-nitrobenzonitrile** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration suitable for the instrument's sensitivity.[6]



- Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used to acquire the spectra.[7][8]
- Data Acquisition: For ¹H NMR, the spectral width is set to encompass all proton signals, typically from 0 to 10 ppm. For ¹³C NMR, a wider spectral width is used, generally from 0 to 200 ppm.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
 the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
 referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
 [6][9]

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples like **4-nitrobenzonitrile**, the sample can be prepared as a KBr pellet or a Nujol mull.[10] Alternatively, a solution can be prepared using a suitable solvent that has minimal interference in the IR region of interest.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.[4]
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final IR spectrum.
- Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically through
 a direct insertion probe for solids or via a gas chromatograph (GC-MS) or liquid
 chromatograph (LC-MS) for solutions.[11][12]
- Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[11][13]

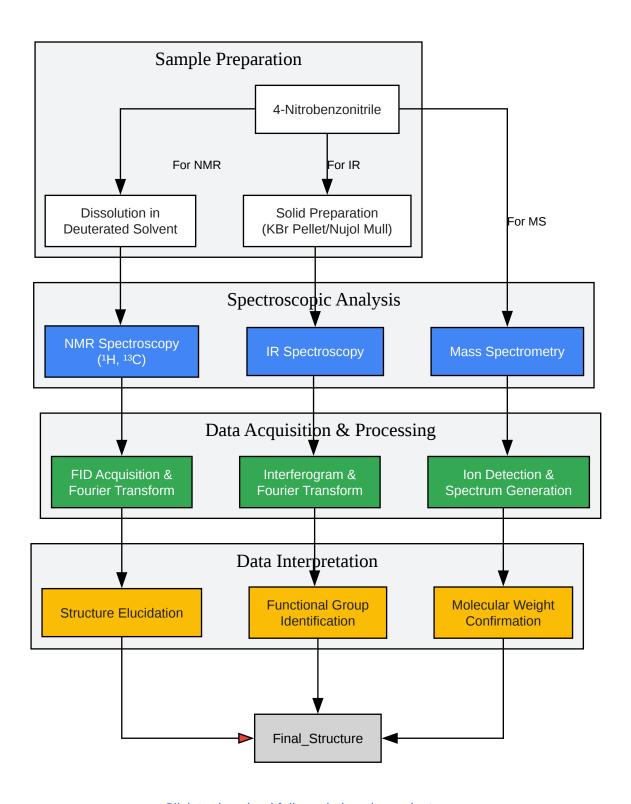


- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight).[11][12]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11][12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-nitrobenzonitrile**.





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Caption: Workflow for the spectroscopic analysis of 4-Nitrobenzonitrile.



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